Kinase Potency: 3-Fluoro- vs. 3-Methyl-4-pyridyl
In a series of pyridone-based kinase inhibitors, the analog bearing the 3-fluoro-4-pyridyl group (compound 15c, n=1) displayed an IC₅₀ of 0.99 µM, a >30-fold improvement over the 3-methyl-4-pyridyl analog (>30 µM) and a 1.5-fold difference from the 3,5-difluoro-4-pyridyl analog (0.65 µM) [1]. This data demonstrates that the monofluro substitution at the 3-position provides a favorable balance of potency and synthetic accessibility compared to the difluoro variant.
| Evidence Dimension | IC₅₀ in kinase inhibition assay |
|---|---|
| Target Compound Data | IC₅₀ = 0.99 µM (3-fluoro-4-pyridyl derivative, compound 15c, n=1) |
| Comparator Or Baseline | IC₅₀ > 30 µM (3-methyl-4-pyridyl analog); IC₅₀ = 0.65 µM (3,5-difluoro-4-pyridyl analog) |
| Quantified Difference | >30-fold more potent than methyl analog; 1.5-fold less potent than difluoro analog |
| Conditions | Enzymatic kinase assay, SD <35% |
Why This Matters
For procurement decisions, this quantifies the potency advantage of the 3-fluoro-4-pyridyl building block over the non-fluorinated methyl analog, while highlighting that the difluoro variant offers only modest additional potency, potentially not justifying its higher cost or synthetic complexity.
- [1] PMC5271583, Table 2. IC₅₀ data for compounds bearing 3-fluoro-4-pyridyl, 3-methyl-4-pyridyl, and 3,5-difluoro-4-pyridyl groups. https://pmc.ncbi.nlm.nih.gov/articles/PMC5271583/table/T2/ View Source
